1-Bromo-6,7-dimethoxyisoquinoline belongs to the class of isoquinoline derivatives, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. Isoquinolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in question can be synthesized from commercially available precursors such as 6,7-dimethoxyisoquinoline and brominating agents .
The synthesis of 1-bromo-6,7-dimethoxyisoquinoline typically involves several key steps:
The molecular structure of 1-bromo-6,7-dimethoxyisoquinoline can be described as follows:
The presence of these functional groups significantly influences the compound's reactivity and interaction with biological targets.
The structural representation can be illustrated as follows:
1-Bromo-6,7-dimethoxyisoquinoline participates in several types of chemical reactions:
The mechanism of action for 1-bromo-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets within biological systems. It is believed that this compound can bind to enzymes or receptors that modulate cellular activities:
1-Bromo-6,7-dimethoxyisoquinoline has several scientific applications:
The C-3 position of 1-bromo-6,7-dimethoxyisoquinoline serves as a pivotal site for structural diversification via Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction enables the introduction of diverse aryl and heteroaryl groups using boronic acid partners, exploiting the bromine atom as a superior leaving group compared to other halogens. Key studies demonstrate that reactions proceed optimally under anhydrous conditions with Pd(PPh₃)₄ (2-5 mol%) as the catalyst and K₂CO₃ as the base in refluxing THF/toluene mixtures (18-24 hours). The electron-donating methoxy groups at C-6 and C-7 enhance the electrophilicity of the C-Br bond, facilitating oxidative addition [2] [6].
Table 1: Representative Suzuki Coupling Products from 1-Bromo-6,7-dimethoxyisoquinoline
Boronic Acid Used | Product Structure | Isolated Yield (%) |
---|---|---|
[1,1'-Biphenyl]-3-ylboronic | 3-([1,1'-Biphenyl]-3-yl)-6,7-dimethoxyisoquinoline | 85-90 |
3-(tert-Butyl)phenyl | 3-(3-tert-Butylphenyl)-6,7-dimethoxyisoquinoline | 75-80 |
3-Hydroxyphenyl | 3-(3-Hydroxyphenyl)-6,7-dimethoxyisoquinoline | 70-75 |
Functionalization at C-3 significantly influences bioactivity, as evidenced by derivatives exhibiting potent FtsZ-targeting antibacterial properties against MRSA (MIC = 2–4 μg/mL) when coupled with hydrophobic aryl groups like biphenyl or tert-butylphenyl [6] [9].
1-Bromo-6,7-dimethoxyisoquinoline is synthesized from 5,6-dimethoxy-1-indanone through a four-step sequence established in medicinal chemistry literature:
Scheme: Synthetic Pathway from 5,6-Dimethoxy-1-indanone
5,6-Dimethoxy-1-indanone → Knoevenagel (cyanomethyl acetate) 1-Cyano-6,7-dimethoxy-3,4-dihydronaphthalene → PPA cyclization 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one → POBr₃ bromination 1-Bromo-6,7-dimethoxy-3,4-dihydroisoquinoline → DDQ dehydrogenation 1-Bromo-6,7-dimethoxyisoquinoline
Critical purity (>99%) is achieved via recrystallization from ethanol/water mixtures, confirmed by HPLC and ¹H NMR [6] [9].
Bromine installation at C-1 leverages halogen-exchange (Halex) protocols, particularly effective for isoquinoline systems. A non-cryogenic method employs i-PrMgCl (1 equiv) and n-BuLi (2 equiv) in THF at −20°C to generate a bromomagnesium intermediate. This "ate" complex undergoes transmetalation to form the C-1 organolithium species, which reacts electrophiles (e.g., Br₂, CBr₄) to install bromine. This approach bypasses competing nucleophilic attack issues encountered with direct n-BuLi use and tolerates methoxy substituents [7].
Table 2: Bromination via Halogen-Metal Exchange
Conditions | Reaction Time | Bromination Yield (%) |
---|---|---|
i-PrMgCl (1 eq) + n-BuLi (2 eq), −20°C | 30 min | 90 |
n-BuLi alone, −78°C | 2 h | 40 (with decomposition) |
Mg turnings + EtBr, reflux | 12 h | 65 |
Regioselectivity arises from chelation between magnesium and the adjacent isoquinoline nitrogen, directing metalation exclusively to C-1. This method enables gram-scale synthesis with minimal purification [7].
Microwave irradiation drastically accelerates key steps in the synthesis of 1-bromo-6,7-dimethoxyisoquinoline. Cyclization of 1-cyano-6,7-dimethoxy-3,4-dihydronaphthalene using PPA completes in 15 minutes (300 W, 150°C) versus 12 hours conventionally, yielding 95% product. Similarly, Suzuki couplings achieve completion in 10–20 minutes (300–450 W, 100–120°C) with 10–15% higher yields than oil-bath heating. Precise temperature control prevents decomposition of heat-sensitive intermediates [4].
Table 3: Microwave vs Conventional Synthesis Parameters
Reaction Step | Conventional Method | Microwave Method | Yield Improvement |
---|---|---|---|
Lactam cyclization | 12 h, 160°C | 15 min, 150°C, 300 W | +20% |
Suzuki coupling (3-biphenyl) | 24 h, 80°C | 20 min, 120°C, 450 W | +15% |
Bromination (POBr₃) | 4 h, 120°C | 30 min, 130°C, 350 W | +12% |
Energy efficiency is enhanced by solvent-free conditions for solid-state reactions, reducing waste and processing costs [4] [9].
Automated solid-phase synthesis enables rapid generation of 1-bromo-6,7-dimethoxyisoquinoline derivatives. Wang resin-bound 5,6-dimethoxyindanone undergoes Knoevenagel condensation and cyclization directly on the solid support. Bromination is achieved using polymer-supported triphenylphosphine (PS-PPh₃) and CBr₄, followed by cleavage with TFA/DCM (95:5) to release the crude product. This approach achieves 60–85% yields per step and allows parallel synthesis of 100+ compounds/week. Key advantages include:
Table 4: Solid-Phase Synthesis Efficiency
Step | Resin Type | Reagent System | Average Yield (%) |
---|---|---|---|
Knoevenagel condensation | Wang resin | Cyanoacetate, piperidine | 85 |
Cyclization | Wang resin | PPA/DMF (1:1) | 80 |
Bromination | PS-PPh₃ | CBr₄, CHCl₃ | 75 |
Suzuki coupling (on-resin) | Pd-immobilized | Arylboronic acid, K₂CO₃ | 70 |
Peptide synthesis facilities (e.g., Zhejiang Jiuzhou Chem Co.) adapt this methodology using automated peptide synthesizers, enabling combinatorial access to isoquinoline-based antibiotic candidates [5] [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8